4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid
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Overview
Description
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of butanoic acid, featuring a 2,2-dimethylpropanoyl group attached via an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid typically involves esterification reactions. One common method is the reaction of butanoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2,2-dimethylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid involves its hydrolysis to release butanoic acid and 2,2-dimethylpropanol. These products can then participate in various biochemical pathways. For example, butanoic acid is a short-chain fatty acid that can influence metabolic processes and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Butanoic Acid: A simple carboxylic acid with similar metabolic pathways.
2,2-Dimethylpropanoyl Chloride: A reagent used in the synthesis of esters like 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid.
4-[(2,2-Dimethylpropanoyl)amino]butanoic Acid: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its ester linkage, which allows it to act as a prodrug. This property can be exploited in drug development to improve the delivery and efficacy of active pharmaceutical ingredients.
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)butanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)8(12)13-6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
KRSRWPPFQTUCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCC(=O)O |
Origin of Product |
United States |
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